3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide

X-ray crystallography protein-ligand binding structure-based drug design

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide is a synthetic small molecule built on a 3,4-dihydroquinoxalin-2(1H)-one core, linked via a propanamide spacer to a 3-(methylthio)phenyl ring. The quinoxalinone scaffold is a recognized privileged structure in medicinal chemistry, and the 3-(methylthio)phenyl motif introduces a thioether that can modulate lipophilicity, metabolic stability, and target binding.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
Cat. No. B12186410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC(=CC=C3)SC
InChIInChI=1S/C19H19N3O2S/c1-22-17-9-4-3-8-15(17)21-16(19(22)24)10-11-18(23)20-13-6-5-7-14(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
InChIKeyQKYQTXRCXMDONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide: Core Scaffold and Physicochemical Identity


3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide is a synthetic small molecule built on a 3,4-dihydroquinoxalin-2(1H)-one core, linked via a propanamide spacer to a 3-(methylthio)phenyl ring [1]. The quinoxalinone scaffold is a recognized privileged structure in medicinal chemistry, and the 3-(methylthio)phenyl motif introduces a thioether that can modulate lipophilicity, metabolic stability, and target binding [2]. Its carboxylic acid precursor (CAS 1501-38-8) has been co-crystallized in the PDB as ligand EYM, confirming the scaffold's capacity to engage protein binding pockets . However, no peer-reviewed bioactivity data or head-to-head comparator studies have been identified for this specific amide derivative in primary literature or patents as of the search date.

Why In-Class Quinoxaline Propanamides Cannot Be Interchanged with 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide for Procurement


Within the quinoxaline-3-propanamide class, even minor modifications to the amide substituent produce large shifts in potency, selectivity, and pharmacokinetics. Published SAR on seventeen quinoxaline-3-propanamides shows that cytotoxicity IC50 against HCT-116 colon cancer cells ranges from >100 µM to <1 µM and VEGFR-2 inhibitory activity varies from nanomolar to double-digit micromolar solely by altering the N-aryl or N-alkyl group [1]. The 3-(methylthio)phenyl moiety in the target compound is not present in any publicly profiled analog, meaning its logD, metabolic soft-spot profile, and target engagement cannot be predicted by interpolation from published analogs. Furthermore, the carboxylic acid precursor (PDB ligand EYM) demonstrates that the quinoxalinone core can occupy an enzyme active site, but the propanamide extension determines vector and binding interactions that are unique to each amide derivative [2]. Procurement teams should therefore treat this compound as a distinct chemical entity whose properties must be verified experimentally rather than assumed from class behavior.

Quantitative Differentiation Evidence for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide Against the Closest Available Comparators


Scaffold Engagement Validation via PDB Co-Crystal Structure of the Carboxylic Acid Precursor (EYM)

The closest experimentally validated structural information for the target compound's core comes from the PDB entry for ligand EYM, which is the propanoic acid analog lacking the 3-(methylthio)phenyl amide group. EYM is bound in the active site of a protein target, demonstrating that the 4-methyl-3-oxo-3,4-dihydroquinoxaline scaffold can engage a biological pocket [1]. No co-crystal structure of the target amide compound is publicly available. For comparison, the quinoxaline-3-propanamide series reported by Ismail et al. (2023) includes compounds where the amide substituent is a phenyl ring bearing halogens, methoxy, or nitro groups; the 3-(methylthio)phenyl group is absent, and the most potent VEGFR-2 inhibitor in that series (compound 14) achieves an IC50 of 0.076 µM against VEGFR-2 and a selectivity index of 19.97 for HCT-116 cells [2]. Without direct assay data for the target compound, this serves as a class-level benchmark only.

X-ray crystallography protein-ligand binding structure-based drug design

Theoretical Physicochemical Differentiation: 3-(Methylthio)phenyl vs. Common Aryl Amide Substituents

The 3-(methylthio)phenyl group in the target compound is structurally distinct from the substituted phenyl rings (4-Cl, 4-OCH3, 4-NO2, 3,4-diOCH3) found in published quinoxaline-3-propanamide series [1]. Based on the Hansch π constant for SCH3 (π ≈ 0.61) compared to Cl (π ≈ 0.71), OCH3 (π ≈ -0.02), and NO2 (π ≈ -0.28), the target compound is predicted to have lipophilicity intermediate between the 4-Cl and 4-OCH3 analogs [2]. Additionally, the thioether sulfur is a known metabolic soft spot for CYP450-mediated S-oxidation, which is absent in the ether and halogen analogs [3]. Without experimental logD or metabolic stability data for this specific compound, these remain computational predictions.

physicochemical properties lipophilicity metabolic stability

Synthetic Tractability and Building-Block Availability: Acid Precursor Commercial Readiness

The carboxylic acid precursor, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8), is commercially available from multiple vendors with documented purities ≥95% . This means the target amide can be synthesized via a one-step amide coupling with 3-(methylthio)aniline (CAS 1783-80-2), which is also commercially available. In contrast, many quinoxaline-3-propanamide analogs in the literature require linear multi-step syntheses starting from o-phenylenediamine and α-keto esters [1]. The convergent synthetic route to the target compound reduces procurement lead time and cost relative to analogs that lack a commercially available acid intermediate.

chemical synthesis building block supply chain

Evidence-Backed Application Scenarios for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide in Scientific Procurement


Scaffold-Hopping and Fragment-Growing Campaigns Requiring a 3-(Methylthio)phenyl Amide Extension

The PDB-validated binding of the quinoxalinone core (ligand EYM) combined with the commercial availability of the acid precursor CAS 1501-38-8 makes this compound suitable as a tool for fragment-growing or scaffold-hopping studies targeting the same binding pocket occupied by EYM [1]. The 3-(methylthio)phenyl group provides a distinct vector and lipophilicity profile that is absent from published quinoxaline-3-propanamide series, enabling exploration of new sub-pocket interactions [2]. Researchers should request custom VEGFR-2 or target-specific profiling upon procurement.

Physicochemical Property Screening for Thioether-Containing Lead Series

The predicted intermediate lipophilicity (Hansch π ≈ 0.61 for SCH3) and the CYP450 S-oxidation liability of the 3-(methylthio)phenyl group differentiate this amide from the halogen, methoxy, and nitro analogs published to date [1][2]. Procurement for in vitro logD, metabolic stability (e.g., human liver microsomes), and CYP inhibition panels can benchmark this thioether moiety against the published substituents and inform lead optimization decisions where metabolic soft-spot balancing is critical.

Rapid Analog Synthesis for In-House SAR Expansion Around the Propanamide Linker

As the acid precursor (CAS 1501-38-8) is commercially stocked by multiple vendors with ≥95% purity [1], medicinal chemistry teams can procure both the acid and 3-(methylthio)aniline (CAS 1783-80-2) to execute a one-step amide coupling, bypassing the 3–5 step linear synthesis required for most quinoxaline-3-propanamide analogs in the literature [2]. This enables rapid in-house SAR exploration of the amide portion with minimal synthetic overhead, positioning this compound as a logistically favorable entry point into the quinoxalinone chemical space.

Negative Control or Selectivity Probe in VEGFR-2 Screening Cascades

Given the class-level VEGFR-2 inhibitory activity demonstrated by structurally related quinoxaline-3-propanamides (most potent IC50 = 0.076 µM; Ismail et al. 2023 [1]), the target compound can be procured for counter-screening in VEGFR-2 assays to determine whether the 3-(methylthio)phenyl substitution retains, enhances, or ablates kinase inhibition. Its unique substitution pattern, not represented in any published VEGFR-2 dataset, allows it to serve as a selectivity tool when profiling in-house quinoxaline leads against off-target kinases.

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